molecular formula C12H18O13 B044643 Digalacturonic acid CAS No. 5894-59-7

Digalacturonic acid

Cat. No.: B044643
CAS No.: 5894-59-7
M. Wt: 370.26 g/mol
InChI Key: SYBQLSSECRIKMJ-GYIVVZTQSA-N
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Description

Digalacturonate is a compound derived from the oxidation of galacturonic acid, which is a key component of pectin, a polysaccharide found in plant cell walls. It is a dimer of galacturonic acid and plays a significant role in various biochemical processes, particularly in the degradation of pectin by microorganisms .

Mechanism of Action

Target of Action

Digalacturonic acid, also known as Digalacturonate, is a metabolite of pectin . It primarily targets enzymes, facilitating their co-crystallization . One such enzyme is proteinase K .

Mode of Action

The interaction between this compound and its targets, such as proteinase K, is primarily through co-crystallization . This process involves the formation of a crystalline complex between the compound and the enzyme, which can influence the enzyme’s activity.

Biochemical Pathways

This compound is derived in vivo from pectin catabolism . It is used in galacturonic acid metabolism research as a substrate to identify, differentiate, and characterize endo- and exopolygalacturonase(s) and gluconase(s) . The microbial pathways for the catabolism of D-galacturonic acid, the main constituent of pectin, are relevant for the microbial conversion to useful products .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that this compound is derived in vivo from pectin catabolism , suggesting that it is metabolized in the body

Result of Action

The primary result of this compound’s action is the facilitation of enzyme co-crystallization . This can influence the activity of the targeted enzymes, such as proteinase K , and potentially affect various biochemical processes in which these enzymes are involved.

Action Environment

The action of this compound can be influenced by various environmental factors For instance, the presence of other compounds, pH levels, and temperature can potentially affect the co-crystallization process and, consequently, the compound’s action, efficacy, and stability.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Digalacturonate can be synthesized through the enzymatic hydrolysis of pectin. Enzymes such as pectinase break down pectin into its monomeric units, including galacturonic acid, which can then be further processed to form digalacturonate .

Industrial Production Methods

Industrial production of digalacturonate often involves the use of genetically engineered microorganisms. For example, Escherichia coli can be engineered to express specific enzymes that convert galacturonic acid into digalacturonate. This method is advantageous due to its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Digalacturonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, digalacturonate is used as a model compound to study the degradation of pectin and the enzymatic processes involved. It is also used in the synthesis of various derivatives for research purposes .

Biology

In biological research, digalacturonate is studied for its role in plant cell wall metabolism and its interactions with microorganisms. It is also used to investigate the metabolic pathways of pectin degradation in various organisms .

Medicine

In medicine, digalacturonate and its derivatives are explored for their potential therapeutic applications, including as anti-inflammatory agents and in drug delivery systems .

Industry

Industrially, digalacturonate is used in the production of bio-based chemicals and materials. It is also utilized in the food industry as a gelling agent and stabilizer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Digalacturonate is unique due to its dimeric structure, which allows it to participate in more complex biochemical processes compared to its monomeric counterparts.

Properties

CAS No.

5894-59-7

Molecular Formula

C12H18O13

Molecular Weight

370.26 g/mol

IUPAC Name

(2S,3R,4S,5R,6S)-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H18O13/c13-1-2(14)3(15)8(7(19)10(20)21)24-12-6(18)4(16)5(17)9(25-12)11(22)23/h1-9,12,14-19H,(H,20,21)(H,22,23)/t2-,3+,4-,5+,6+,7-,8+,9-,12-/m0/s1

InChI Key

SYBQLSSECRIKMJ-GYIVVZTQSA-N

SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)C(=O)O)O)O)O)O)O

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O

Synonyms

digalacturonate
digalacturonic acid
digalacturonic acid, (D,alpha-D)-isomer
O-(alpha-D-galactopyranosyluronic acid)-(1-4)-alpha-D-galactopyranuronic acid
sodium digalacturonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is digalacturonate and where does it come from?

A1: Digalacturonate is a pectic oligosaccharide composed of two galacturonic acid units linked by an α-(1–4) glycosidic bond. It's a breakdown product of pectin, a complex polysaccharide found in the cell walls of plants. Pectin degradation is mediated by enzymes like polygalacturonases and pectate lyases produced by various microorganisms, including bacteria and fungi. [, , , , , ]

Q2: How do enzymes like pectate lyases and polygalacturonases break down pectin into digalacturonate?

A2: Pectate lyases cleave pectin via a β-elimination mechanism, targeting α-1,4 glycosidic bonds between D-galacturonate units. This results in the formation of unsaturated digalacturonate. [, ] On the other hand, polygalacturonases utilize hydrolysis to cleave these bonds, releasing digalacturonate as one of the products. [, , , ]

Q3: Are there different types of enzymes that produce digalacturonate?

A3: Yes, digalacturonate can be generated by both endo- and exo-acting enzymes. Endo-polygalacturonases cleave pectin randomly within the molecule, generating a mixture of oligogalacturonates, including digalacturonate. [] Exo-polygalacturonases act on the non-reducing end of the pectin chain, releasing digalacturonate units sequentially. [, , ]

Q4: What happens to digalacturonate inside bacteria?

A4: Digalacturonate can be further metabolized by bacteria. In Erwinia chrysanthemi, extracellular and periplasmic pectinases degrade pectin into smaller oligomers, including digalacturonate. This digalacturonate is then transported into the cytoplasm. [] Within the cytoplasm, the enzymes PelW (exopolygalacturonate lyase) and Ogl (oligogalacturonate lyase) further degrade digalacturonate. [] PelW breaks down longer oligomers, including digalacturonate, while Ogl acts on digalacturonate and other short oligogalacturonates. []

Q5: What is the role of digalacturonate in plant-pathogen interactions?

A5: Digalacturonate, specifically unsaturated digalacturonate, plays a crucial role in the pathogenicity of Erwinia carotovora subsp. atroseptica, the causal agent of potato soft rot. [] Unsaturated digalacturonate, produced by the action of pectate lyases on plant cell wall pectin, acts as a signal molecule, triggering the expression of virulence genes in the bacteria. [] It can induce plant cell death, contributing to the rotting process and potentially triggering defense responses in the plant. []

Q6: Are there any studies exploring the structure-activity relationship of digalacturonate?

A6: Research on the structure-activity relationship of digalacturonate has focused on its interaction with enzymes like oligogalacturonate lyase (OGL). Studies on YeOGL from Yersinia enterocolitica revealed that the enzyme preferentially acts on digalacturonate and utilizes a histidine residue in its active site to abstract the α-proton from the substrate. [] This suggests that modifications affecting the α-proton accessibility or the histidine residue within the enzyme could impact digalacturonate binding and processing.

Q7: Are there computational studies on digalacturonate and related enzymes?

A8: Yes, computational studies have provided valuable insights into the interaction between digalacturonate and enzymes like pectate lyase. QM/MM calculations on Bacillus subtilis pectate lyase (BsPel) revealed the role of specific amino acids and Ca2+ ions in the active site in substrate binding, proton abstraction, and stabilization of the reaction intermediates. []

Q8: Are there any analytical methods for studying digalacturonate?

A9: Various analytical techniques are employed to study digalacturonate and its interactions. These include enzyme kinetics assays to determine enzyme activity and substrate specificity, [, , ] chromatography techniques like gel filtration to assess the molecular weight of enzymes, [] and spectroscopic methods like mass spectrometry to analyze the products of enzymatic reactions and elucidate structural information. [, ]

Q9: What are the potential applications of digalacturonate research?

A10: Understanding digalacturonate metabolism and its role in plant-pathogen interactions can pave the way for developing novel strategies for controlling plant diseases. For example, targeting the enzymes involved in digalacturonate production or signaling pathways triggered by digalacturonate could help develop new disease control agents. [] Additionally, exploring the properties and applications of digalacturonate-producing enzymes holds potential for various biotechnological applications, such as food processing and biofuel production. []

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